methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane

Description

Properties

Molecular Formula |

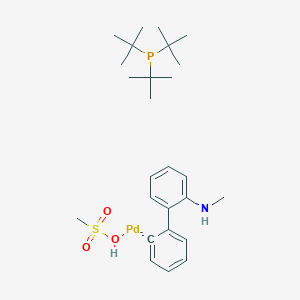

C26H43NO3PPdS- |

|---|---|

Molecular Weight |

587.1 g/mol |

IUPAC Name |

methanesulfonic acid;N-methyl-2-phenylaniline;palladium;tritert-butylphosphane |

InChI |

InChI=1S/C13H12N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10,14H,1H3;1-9H3;1H3,(H,2,3,4);/q-1;;; |

InChI Key |

TXBLWSPEMVRTMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods for N-Methyl-2-phenylaniline

N-methyl-2-phenylaniline, also known as N-methylbiphenyl-2-amine, can be synthesized through various methods, including catalytic N-methylation and reductive alkylation.

Synthetic Routes and Reaction Conditions:

- Catalytic N-Methylation: This can be achieved through catalytic methylation of biphenyl-2-amine using \$$CO2\$$ and \$$H2\$$ with PdCuZrOx nanoparticles as a catalyst.

- Reductive Alkylation: A common approach involves reacting 2-aminobiphenyl with methyl iodide in the presence of a base (e.g., \$$K2CO3\$$) under reflux in anhydrous DMF. Yield optimization requires strict control of stoichiometry (e.g., 1.2–1.5 equivalents of methylating agent) and an inert atmosphere to prevent oxidation.

- Temperature: Maintaining the temperature between 80–110°C is crucial; higher temperatures may risk side reactions like demethylation.

- Solvent Polarity: Polar aprotic solvents like DMF enhance nucleophilicity, making them preferable over THF or toluene.

- Catalyst: Phase-transfer catalysts (e.g., TBAB) improve efficiency in biphasic systems.

Purity and Structural Integrity Validation:

- Chromatography: Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity.

- Spectroscopy:

- ¹H NMR: Look for an N–CH₃ singlet at δ 2.8–3.1 ppm and aromatic protons (δ 6.8–7.5 ppm); coupling patterns confirm biphenyl substitution.

- FT-IR: N–H stretch (3350–3450 cm⁻¹) absence confirms complete methylation.

- Mass Spectrometry: ESI-MS [M+H]⁺ peak at m/z 184.1 (theoretical MW: 183.1).

Preparation Methods for Palladium(II) Tetrammine Chloride

Palladium(II) tetrammine chloride can be prepared by reacting chloropalladic acid with ammonia under ultraviolet light irradiation at 280-380 nm.

- Reactants: Chloropalladic acid and ammonia.

- Irradiation: Ultraviolet light with a wavelength between 280-380 nm.

- Product: Dichloro tetra ammino palladium, which is a readily obtainable form of the tetra ammino palladium series and an intermediate for preparing other tetra ammino palladium compounds.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic Acid: Undergoes sulfonation, esterification, and alkylation reactions.

N-methyl-2-phenylaniline: Participates in electrophilic aromatic substitution and nucleophilic substitution reactions.

Tritert-butylphosphane: Involved in ligand exchange reactions and can stabilize transition metal complexes.

Common Reagents and Conditions

Methanesulfonic Acid: Commonly used with oleum, sulfur trioxide, and various organic substrates.

N-methyl-2-phenylaniline: Reacts with methyl iodide, potassium carbonate, and other alkylating agents.

Palladium: Utilized with hydrogen gas, carbon monoxide, and various organic halides.

Tritert-butylphosphane: Reacts with tert-butyl chloride and phosphine.

Major Products

Methanesulfonic Acid: Produces methanesulfonates and esters.

N-methyl-2-phenylaniline: Forms substituted anilines and related derivatives.

Palladium: Catalyzes the formation of hydrogenated, carbonylated, and coupled organic products.

Tritert-butylphosphane: Forms phosphane complexes and stabilized metal-ligand compounds.

Scientific Research Applications

Chemistry

Methanesulfonic Acid: Used as a catalyst in esterification and alkylation reactions.

N-methyl-2-phenylaniline: Employed in the synthesis of pharmaceuticals and dyes.

Palladium: Widely used in catalytic converters, hydrogenation reactions, and cross-coupling reactions.

Tritert-butylphosphane: Utilized as a ligand in organometallic chemistry.

Biology

Methanesulfonic Acid: Investigated for its potential in drug delivery systems.

N-methyl-2-phenylaniline: Studied for its biological activity and potential therapeutic applications.

Medicine

Industry

Methanesulfonic Acid: Used in electroplating and as a cleaning agent.

Palladium: Essential in the production of electronic components and catalytic converters.

Mechanism of Action

Methanesulfonic Acid

Methanesulfonic acid acts as a strong acid, facilitating protonation and subsequent reactions. It is involved in the formation of methanesulfonates through nucleophilic attack .

N-methyl-2-phenylaniline

N-methyl-2-phenylaniline undergoes electrophilic aromatic substitution, where the aromatic ring is activated by the methyl and phenyl groups, making it more reactive towards electrophiles .

Palladium

Palladium acts as a catalyst by forming complexes with organic substrates, facilitating various reactions such as hydrogenation and cross-coupling through oxidative addition and reductive elimination mechanisms .

Tritert-butylphosphane

Tritert-butylphosphane stabilizes transition metal complexes, enhancing their reactivity and selectivity in catalytic processes .

Comparison with Similar Compounds

Methanesulfonic Acid (CH₃SO₃H)

Methanesulfonic acid (MSA) is a strong organic acid (pKa = −1.9) with high thermal stability, biodegradability, and low corrosivity. It is increasingly used as a "green" alternative to mineral acids (e.g., H₂SO₄, HCl) in hydrometallurgy, electroplating, and organic synthesis due to its high solubility of metal methanesulfonates and environmental compatibility .

N-Methyl-2-Phenylaniline (C₆H₅C₆H₄NHCH₃)

N-Methyl-2-phenylaniline is an aromatic amine derivative. Its structural analogs, such as 2'-amino-1,1'-biphenyl-2-yl groups, are critical in palladium complexes for cross-coupling reactions .

Palladium (Pd)

Palladium is a transition metal widely used in catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Palladium complexes with phosphine ligands, such as tritert-butylphosphane, enhance catalytic activity and selectivity .

Tritert-Butylphosphane (P(t-Bu)₃)

Tritert-butylphosphane is a bulky, electron-rich phosphine ligand that stabilizes palladium catalysts. Its steric bulk improves catalyst longevity and selectivity in organic transformations compared to smaller ligands like triphenylphosphine .

Comparison with Similar Compounds

Methanesulfonic Acid vs. Mineral and Organic Acids

Key Findings :

- MSA outperforms H₂SO₄ and HCl in lead hydrometallurgy due to high Pb(CH₃SO₃)₂ solubility and lower environmental persistence .

- In leaching arsenic from mine tailings, MSA matches H₂SO₄/HCl efficiency but underperforms for copper extraction .

- Unlike HNO₃ or H₂SO₄, MSA is non-oxidizing but can form oxidative systems with H₂O₂ for metal dissolution (e.g., Cu from chalcopyrite) .

Palladium Catalysts: Tritert-Butylphosphane vs. Other Ligands

Key Findings :

N-Methyl-2-Phenylaniline in Palladium Complexes

While direct comparisons are scarce in the evidence, palladium complexes with 2'-amino-1,1'-biphenyl-2-yl ligands (structural analogs of N-methyl-2-phenylaniline) exhibit:

- Enhanced Stability: Bulky arylaminopalladium complexes resist aggregation, improving catalytic turnover .

- Versatility : Used in Suzuki-Miyaura and Negishi couplings, outperforming simpler amine ligands in electron-deficient systems .

Biological Activity

The compound comprising methanesulfonic acid, N-methyl-2-phenylaniline, palladium, and tri-tert-butylphosphane is notable for its applications in catalysis and organic synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, particularly in pharmaceutical chemistry and materials science.

Chemical Composition and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : (for bis(tri-tert-butylphosphine)palladium)

- CAS Number : 53199-31-8

- Molecular Weight : 511.05 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | Gray powder |

| Boiling Point | Not available |

| Log P (octanol-water partition) | 5.78 |

| Solubility | Low |

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a catalyst in various organic reactions, including cross-coupling reactions that are essential in synthesizing pharmaceuticals and agrochemicals. Its components have distinct biological implications:

- Methanesulfonic Acid : Known for its use in enhancing solubility and stability of various compounds, it has been shown to have low toxicity and is often used as a solvent in chemical reactions.

- N-Methyl-2-Phenylaniline : This compound has been studied for its potential mutagenic effects. Research indicates that it can induce DNA damage under certain conditions, which raises concerns about its use in consumer products.

- Palladium Compounds : Palladium is recognized for its catalytic properties but also has implications in biological systems, where it can exhibit cytotoxic effects at high concentrations.

- Tri-tert-butylphosphane : This ligand is used to stabilize palladium complexes in catalytic processes but may also influence the biological activity of the resulting compounds.

Case Study 1: Catalytic Efficiency

A study demonstrated that the palladium complex with tri-tert-butylphosphane exhibited high catalytic efficiency in Suzuki-Miyaura cross-coupling reactions, significantly enhancing the yield of aryl compounds. The reaction conditions optimized included varying temperatures and concentrations of reactants, leading to an increase in product formation by up to 90% under optimal conditions .

Case Study 2: Toxicological Assessment

Research on N-methyl-2-phenylaniline indicated that exposure could lead to oxidative stress and DNA damage in mammalian cells. The study employed assays to measure cell viability and DNA integrity after exposure to varying concentrations of the compound, revealing a dose-dependent relationship with significant effects observed at higher concentrations .

Case Study 3: Environmental Impact

Investigation into the environmental persistence of methanesulfonic acid revealed that while it degrades relatively quickly in aqueous environments, its interactions with other organic compounds can lead to complex degradation pathways, potentially impacting aquatic life .

Q & A

Q. What are the standard methods for synthesizing palladium precatalysts incorporating methanesulfonic acid and tri-tert-butylphosphane?

Palladium precatalysts are typically synthesized via cyclopalladation of 2-aminobiphenyl derivatives in the presence of methanesulfonic acid. For example, a methanesulfonate-bridged dimeric palladacycle is formed by heating 2-aminobiphenyl with Pd(OAc)₂ and methanesulfonic acid (1:1 molar ratio). The reaction involves C–H activation, with acetic acid acting as an intramolecular base to facilitate deprotonation . Tri-tert-butylphosphane is introduced as a ligand in subsequent steps to stabilize the palladium center, as seen in third-generation precatalysts like "Amphos Palladacycle Gen. 3" .

Q. How are these palladium complexes characterized to confirm their structural integrity?

Key techniques include:

- ¹H and ³¹P NMR spectroscopy to verify ligand coordination and detect byproducts (e.g., residual acetic acid in cyclopalladation reactions) .

- Elemental analysis (carbon, nitrogen, sulfur content) to confirm stoichiometry .

- X-ray crystallography for resolving solid-state structures, though this is less common due to air sensitivity .

Q. What role does methanesulfonic acid play in cross-coupling reactions beyond proton donation?

Methanesulfonic acid (MSA) acts as a co-catalyst in reactions like methoxycarbonylation of ethene, where it enhances electrophilicity at the palladium center, facilitating oxidative addition of substrates. It also stabilizes intermediates via hydrogen bonding, as shown in esterification reactions .

Advanced Research Questions

Q. How does the steric bulk of tri-tert-butylphosphane influence catalytic activity in C–N coupling reactions?

The bulky tri-tert-butylphosphane ligand accelerates reductive elimination by destabilizing the Pd⁰ intermediate, pushing the catalytic cycle forward. Computational studies suggest that ligand bulkiness reduces electron density at Pd, favoring faster turnover but potentially increasing sensitivity to steric hindrance in substrates . Contrasting data on reaction yields (e.g., 55–68% carbon content variations in catalysts ) may arise from ligand decomposition under harsh conditions.

Q. What strategies resolve contradictions in reported catalytic efficiencies of palladium-phosphane complexes?

Discrepancies often stem from:

- Ligand purity : Trace moisture or oxygen can degrade tri-tert-butylphosphane, necessitating rigorous glovebox handling .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of N-methyl-2-phenylaniline-derived palladacycles but may slow transmetalation steps .

- Substrate scope : Electron-deficient aryl halides show higher reactivity with bulky ligands, while electron-rich substrates require milder conditions .

Q. Can computational methods predict the role of methanesulfonic acid in atmospheric particle nucleation?

Yes. Density functional theory (DFT) and molecular dynamics simulations reveal that methanesulfonic acid forms stable clusters with amines (e.g., dimethylamine) via hydrogen bonding and proton transfer, driving nucleation rates. Experimental validation using mass spectrometry confirms cluster stability, aligning with theoretical predictions .

Q. How do competing ligands (e.g., DPPF vs. tri-tert-butylphosphane) affect enantioselectivity in asymmetric catalysis?

Comparative studies show that chelating ligands like DPPF (1,1’-bis(diphenylphosphino)ferrocene) improve enantioselectivity in C–N cross-couplings by enforcing a rigid chiral pocket. In contrast, monodentate tri-tert-butylphosphane offers higher activity but lower stereocontrol, requiring chiral auxiliaries (e.g., TipsDPEN) for enantioselective transformations .

Methodological Considerations

Q. What analytical techniques are critical for monitoring ligand exchange in palladium complexes?

Q. How can researchers optimize reaction conditions for methanesulfonic acid-mediated esterification?

Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are effective for optimizing variables (temperature, acid concentration, molar ratios). For butyl butyrate synthesis, a central composite design (CCD) identified 70°C and 1.5:1 alcohol:acid ratio as optimal, achieving >90% yield .

Q. What protocols mitigate palladium leaching in heterogeneous catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.